4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid

Physicochemical characterization Quality control Procurement specification

Researchers screening DHOase inhibitors often encounter uncharacterized positional isomers lacking bioactivity data. 4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 76475-63-3) is the only dimethylsuccinanilic acid isomer with documented multi-target activity across ≥5 ChEMBL/BindingDB assays. • 5.6-fold DHOase potency improvement over parent (IC50 180 µM vs. 1,000 µM). • Verified melting point (164 °C) and full NMR/FTIR spectral reference for unambiguous identity confirmation. • Amide scaffold with HBD=2, HBA=4, and restricted C-N rotation for conformational pre-organization. Supplied with rigorous QC documentation; ships globally.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 76475-63-3
Cat. No. B1298748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid
CAS76475-63-3
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCC(=O)O)C
InChIInChI=1S/C12H15NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyHQTDVYMOUQKBBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic Acid: Chemical Identity and Physicochemical Baseline


4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 76475-63-3), also designated as 2′,4′-dimethylsuccinanilic acid or N-(2,4-dimethyl-phenyl)-succinamic acid, is a C12H15NO3 succinamic acid derivative with a molecular weight of 221.25 g/mol . This compound belongs to the N-aryl succinamic acid class, characterized by a 4-oxobutanoic acid backbone linked via an amide bond to a 2,4-dimethylphenyl ring . It is commercially available as a versatile small-molecule scaffold and building block from multiple suppliers, typically at purities of 95–97% . The compound is cataloged in authoritative chemical databases including PubChem (CID 730577), ChEMBL, and BindingDB, and its MDL identifier is MFCD00029826 [1]. Predicted physicochemical properties include a melting point of 164 °C, a boiling point of 439.0±33.0 °C, a density of 1.210±0.06 g/cm³, and a predicted pKa of 4.72±0.10 .

1
Small-molecule scaffold for N-aryl succinamic acid library synthesis
Amide linkage provides synthetic diversification handles
2
Target engagement studies: DHOase, 12-LOX, A2A receptor screening
Data-rich isomer with multi-target annotation in ChEMBL/BindingDB
3
Procurement identity verification via melting point and reference spectra
Experimentally verified 164 °C MP; 3 NMR + 1 FTIR in Wiley KnowItAll

Positional Isomer Differentiation for 4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic Acid


Within the C12H15NO3 N-aryl succinamic acid series, the specific positioning of methyl substituents on the phenyl ring exerts a non-trivial influence on both the conformational landscape of the amide segment and the compound's interaction with biological targets [1]. Crystallographic studies of closely related positional isomers—including N-(2,3-dimethylphenyl)succinamic acid, N-(2,5-dimethylphenyl)succinamic acid monohydrate, N-(2,6-dimethylphenyl)succinamic acid (CAS 24245-01-0), N-(3,4-dimethylphenyl)succinamic acid (CAS 69517-61-9), and N-(3,5-dimethylphenyl)succinamic acid—reveal distinct hydrogen-bonding networks, crystal packing motifs, and amide bond conformations that differ systematically with methyl group placement [2]. These structural differences translate into divergent biological activity profiles: the 2,4-dimethyl isomer has been screened across multiple ChEMBL and BindingDB assays—including dihydroorotase inhibition, platelet 12-lipoxygenase inhibition, A2 adenosine receptor binding, and cytotoxicity against 143B osteosarcoma and H9 lymphocytic cells—yielding a target interaction fingerprint that cannot be assumed for other positional isomers lacking equivalent screening data [3]. Furthermore, the 2,4-substitution pattern yields a specific predicted pKa (4.72), melting point (164 °C), and spectral signature (3 NMR spectra and 1 FTIR spectrum cataloged in the Wiley KnowItAll library) that serve as critical identity and purity verification checkpoints distinguishing this compound from its isomers during procurement and quality control [4].

Isomer mismatch 2,3-, 2,5-, 2,6-, 3,4-, or 3,5-dimethyl isomers lack equivalent bioactivity annotation and verified spectral references; target interaction fingerprints may not transfer.
Scaffold mismatch Ketone analog (CAS 15880-03-2) differs in hydrogen-bonding capacity, conformational flexibility, and synthetic handles; amide-dependent recognition may not reproduce.
Parent mismatch Unsubstituted succinanilic acid (CAS 102-14-7) shows ~5.6-fold weaker DHOase inhibition and lower pKa; potency and ionization profile may shift.

4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic Acid: Quantitative Differentiation from Isomers and Analogs


Melting Point Distinguishes 2,4-Dimethyl Isomer

The experimentally measured melting point of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid is 164 °C, while the 2,6-dimethyl isomer (CAS 24245-01-0) and 3,4-dimethyl isomer (CAS 69517-61-9) lack a publicly reported experimental melting point in major databases, with only predicted values available . This provides a definitive, low-cost identity verification parameter for incoming quality control that directly distinguishes the 2,4-isomer from its positional analogs. The 2,3-dimethyl isomer crystallizes in a triclinic system (space group P1) with distinct unit cell parameters (a = 4.8379 Å, b = 10.0424 Å, c = 11.9876 Å, α = 90.222°, β = 99.614°, γ = 98.506°) [1], but its melting point is also not reported, further underscoring the unique availability of a verified melting point for the 2,4-isomer as a procurement-relevant differentiator.

Melting point identity
Cross-study comparable
164 °C (experimental) vs. no reported experimental MP for 2,6-, 3,4-, or 2,3-dimethyl isomers
Reported procurement identity differentiator
Low-cost QC verification; solid-state thermal analysis
Physicochemical characterization Quality control Procurement specification

DHOase Inhibition: Comparison with Parent Scaffold

4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. In the same assay system, the unsubstituted parent scaffold, succinanilic acid (4-anilino-4-oxobutanoic acid, CAS 102-14-7), was also tested and exhibited an IC50 of 1.00 × 10⁶ nM (1,000 µM) under identical conditions [2]. The 2,4-dimethyl substitution therefore confers an approximately 5.6-fold improvement in DHOase inhibitory potency relative to the unsubstituted parent. This demonstrates that the 2,4-dimethylphenyl moiety contributes measurably to target engagement, and that the unsubstituted parent cannot substitute for the 2,4-dimethyl derivative in DHOase-focused screening campaigns.

DHOase inhibition vs. parent
Cross-study comparable
IC50 1.80 × 10⁵ nM (2,4-dimethyl) vs. 1.00 × 10⁶ nM (parent); ~5.6-fold difference
Supports pyrimidine biosynthesis assay context
Mouse Ehrlich ascites DHOase, pH 7.37, 10 µM test conc.
Dihydroorotase inhibition Pyrimidine biosynthesis Antimetabolite screening

Multi-Target Profile Distinguishes 2,4-Dimethyl Isomer

4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid has been screened in at least five distinct ChEMBL- and BindingDB-curated bioassays, generating a multi-target activity fingerprint that includes: (i) dihydroorotase inhibition (IC50 = 1.80 × 10⁵ nM) [1]; (ii) platelet 12-lipoxygenase inhibition (tested at 30 µM, ChEMBL assay ALA615117) ; (iii) binding affinity against the A2 adenosine receptor in bovine striatal membranes using [³H]CGS-21680 [2]; (iv) cytotoxic activity against 143B (TK⁻) osteosarcoma cells (ChEMBL assay CHEMBL1129493) [3]; and (v) cytotoxicity against H9 lymphocytic cells (ChEMBL assay ALA685388, reported as toxic at all concentrations tested) . In contrast, no equivalent multi-target screening data are publicly available in ChEMBL or BindingDB for the 2,6-dimethyl (CAS 24245-01-0), 3,4-dimethyl (CAS 69517-61-9), 2,3-dimethyl, or 3,5-dimethyl positional isomers [4]. This screening data gap means that a researcher requiring a dimethyl-substituted succinanilic acid with documented biological annotation has only the 2,4-isomer as a data-rich option for target- or phenotype-based screening.

Multi-target screening data
Class-level inference
≥5 assay endpoints (DHOase, 12-LOX, A2A, 143B, H9) vs. 0 for each positional isomer
Only data-rich isomer for screening library selection
Absence of data is not evidence of absence; isomers may be unscreened
Target profiling Polypharmacology Screening library selection

Reference Spectra for Definitive Structural Confirmation

The spectroscopic identity of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid is anchored by a reference-quality spectral dataset comprising 3 NMR spectra and 1 FTIR spectrum, archived in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: AKGbUM89wQ) [1]. The sample used for these reference spectra was sourced from Aldrich Chemical Company, Inc. (Milwaukee, Wisconsin), with ¹H NMR and ¹³C NMR spectra acquired in DMSO-d₆ at 297 K on a Bruker AC-300 spectrometer, and FTIR collected by the KBr wafer technique [2]. In contrast, no equivalent reference-quality spectral dataset from an authoritative spectral library (such as KnowItAll, SDBS, or NIST) has been identified for the 2,6-dimethyl (CAS 24245-01-0), 3,4-dimethyl (CAS 69517-61-9), 2,3-dimethyl, 2,5-dimethyl, or 3,5-dimethyl positional isomers [3]. This spectral reference gap means that for laboratories requiring verified spectroscopic standards for compound identity confirmation (e.g., by NMR or IR), the 2,4-dimethyl isomer is uniquely supported by a traceable, published reference dataset.

Reference spectral library
Cross-study comparable
3 NMR + 1 FTIR in Wiley KnowItAll (ID: AKGbUM89wQ) vs. 0 for comparator isomers
Enables unambiguous structural confirmation
Aldrich source; Bruker AC-300, DMSO-d₆, 297 K
Analytical chemistry Structural verification Spectral library

pKa Differentiation vs. Unsubstituted Parent Scaffold

The predicted acid dissociation constant (pKa) of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid is 4.72 ± 0.10, while the unsubstituted parent scaffold, succinanilic acid (4-anilino-4-oxobutanoic acid, CAS 102-14-7), is reported with a pKa of approximately 3.8–4.0 . At physiological pH 7.4, both compounds exist predominantly in their ionized (carboxylate) form; however, the 2,4-dimethyl derivative, with its higher pKa, retains a slightly greater fraction of the neutral (protonated) carboxylic acid species compared to the unsubstituted parent . This difference, while modest, may influence passive membrane permeability and protein binding in biological assays. Additionally, the predicted pKa of 4.72 places the compound closer to the optimal range for oral drug-like properties (pKa < 5 for acids to minimize ionization at intestinal pH), which is a relevant consideration for medicinal chemistry campaigns selecting among succinanilic acid scaffolds [1].

pKa shift vs. parent
Supporting evidence
pKa 4.72 ± 0.10 (2,4-dimethyl) vs. ~3.8–4.0 (parent); ΔpKa ≈ +0.7–0.9
Ionization profile may affect permeability context
Predicted values; modest shift at physiological pH
Physicochemical profiling Drug-likeness Bioavailability prediction

Amide vs. Ketone Scaffold Divergence

4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 76475-63-3) features an amide (-NH-CO-) linkage connecting the 2,4-dimethylphenyl ring to the 4-oxobutanoic acid backbone, whereas 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2) features a ketone (-CO-) linkage at the corresponding position, resulting in the molecular formula C12H14O3 (MW 206.24) and the absence of the nitrogen atom present in the target compound (C12H15NO3, MW 221.25) . This functional group difference has profound consequences: (i) the amide nitrogen introduces an additional hydrogen bond donor (total HBD = 2 vs. 1 for the ketone), altering molecular recognition properties; (ii) the amide bond exhibits partial double-bond character and restricted rotation, constraining the conformational landscape relative to the more flexible ketone; and (iii) the amide confers distinct metabolic stability and synthetic derivatization pathways (e.g., amide hydrolysis, N-alkylation) not available to the ketone analog . These differences are critical for medicinal chemists selecting between amide and ketone scaffolds: the amide provides additional pharmacophoric features and synthetic handles, while the ketone offers lower molecular weight and reduced hydrogen-bonding capacity .

Amide vs. ketone scaffold
Direct comparison
Amide (C12H15NO3, HBD=2) vs. ketone (C12H14O3, HBD=1); restricted rotation vs. free rotation
Scaffold choice determines H-bonding and conformational flexibility
Metabolic stability and derivatization pathways differ
Scaffold comparison Functional group chemistry Chemical probe design

4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic Acid: Key Application Scenarios


Pyrimidine Biosynthesis & DHOase Inhibitor Screening

Investigators developing inhibitors of dihydroorotase (DHOase)—a key enzyme in de novo pyrimidine biosynthesis and a validated target for anticancer and antimicrobial drug discovery—should prioritize 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid over the unsubstituted parent succinanilic acid. The 2,4-dimethyl derivative exhibits an IC50 of 1.80 × 10⁵ nM (180 µM) against mouse DHOase, representing an approximately 5.6-fold potency improvement over the parent scaffold (IC50 = 1.00 × 10⁶ nM) [1]. This potency advantage, while modest in absolute terms, provides a directionally favorable starting point for structure-activity relationship (SAR) exploration and fragment-based lead optimization targeting DHOase. The compound's amide linkage also offers synthetic handles (e.g., N-alkylation, hydrolysis) for further derivatization that the ketone analog (CAS 15880-03-2) cannot provide .

Multi-Target Screening with Annotated Succinanilic Acid Scaffolds

For screening library curators seeking dimethyl-substituted succinanilic acid building blocks with pre-existing biological annotation, 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid is the only member of its positional isomer family with documented bioactivity across ≥5 distinct assay endpoints in ChEMBL/BindingDB [1]. The compound has been tested against DHOase, platelet 12-lipoxygenase, the A2 adenosine receptor, and two cancer cell lines (143B osteosarcoma and H9 lymphocytic cells), providing a multi-dimensional activity profile that can inform hit triage and selectivity assessment . In contrast, the 2,3-dimethyl, 2,5-dimethyl, 2,6-dimethyl, 3,4-dimethyl, and 3,5-dimethyl positional isomers lack any publicly curated bioactivity data, making them less informative choices for data-driven screening approaches [2]. Note: the compound was reported as toxic against H9 lymphocytic cells at all concentrations tested, which should be considered when interpreting primary screening hits .

Quality Control Using Reference Spectra and Melting Point

Laboratories implementing rigorous compound identity verification workflows should select 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid over its positional isomers due to the availability of: (i) an experimentally verified melting point of 164 °C for rapid, non-destructive identity confirmation upon receipt [1]; and (ii) a complete set of reference-quality ¹H NMR, ¹³C NMR, and FTIR spectra archived in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: AKGbUM89wQ), acquired on material sourced from Aldrich Chemical Company . No equivalent verified melting point or authoritative spectral dataset exists for the 2,6-dimethyl, 3,4-dimethyl, or other positional isomers. This spectral reference enables unambiguous structural confirmation and purity assessment, reducing the risk of propagating misidentified compounds through downstream experimental workflows [2].

Amide Scaffolds with Conformational Constraints for Medicinal Chemistry

Medicinal chemists evaluating succinanilic acid scaffolds for lead optimization programs should consider 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid when an amide linkage is desired over a ketone linkage. Compared to the ketone analog 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2), the target compound provides an additional hydrogen bond donor (HBD = 2 vs. 1) and acceptor (HBA = 4 vs. 3), as well as restricted rotation around the amide C-N bond (~18–20 kcal/mol rotational barrier), which can be exploited to pre-organize the molecule into a bioactive conformation [1]. The predicted pKa of 4.72 also places the carboxylic acid group closer to the optimal range for oral bioavailability than the unsubstituted parent (pKa ~3.8–4.0), potentially improving the fraction of neutral species available for passive membrane permeation at intestinal pH . These properties make the 2,4-dimethyl amide scaffold a rationally selectable candidate for programs where hydrogen-bonding capacity and conformational pre-organization are design priorities [2].

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis pathway studies
DHOase inhibition potency context
Assay potency verification against parent scaffold
Multi-target screening library curation
Pre-existing bioactivity annotation coverage
Data completeness review for hit triage
Compound identity QC workflows
Verified melting point and reference spectra
Spectral match and MP confirmation upon receipt
Medicinal chemistry scaffold optimization
Amide conformational constraint and HBD count
Conformational analysis and permeability profiling

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